2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a benzyloxy group, a thiazepane ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazepane ring and the thiophene moiety. The benzyloxy group is then introduced through a series of reactions involving benzylation and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazepane ring and thiophene moiety are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(thiophen-2-yl)ethanone: Lacks the thiazepane ring, which may result in different biological activities.
1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone: Lacks the benzyloxy group, potentially affecting its chemical reactivity and applications
Uniqueness
2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of both the thiazepane ring and the benzyloxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-phenylmethoxy-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-18(14-21-13-15-5-2-1-3-6-15)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h1-7,11,17H,8-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYFRQHUDLEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.